Sodium 4-methyl-2-oxopentanoate-d7
Description
Contextual Significance of Branched-Chain Alpha-Keto Acids (BCKAs) in Biological Systems
Branched-chain alpha-keto acids (BCKAs) are the initial products of the breakdown of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. This initial, reversible step, known as transamination, primarily occurs in skeletal muscle. frontiersin.orgnih.govmdpi.com The resulting BCKAs are then released into the bloodstream and transported to other tissues, most notably the liver, for further metabolism. frontiersin.orgnih.gov
The subsequent and irreversible step in BCAA catabolism is the oxidative decarboxylation of BCKAs, a rate-limiting process catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgnih.gov This pathway is crucial for energy production, as the breakdown of BCKAs ultimately feeds into the tricarboxylic acid (TCA) cycle, as well as processes like gluconeogenesis (glucose synthesis) and ketogenesis (ketone body synthesis). mdpi.com
The biological importance of BCKAs extends beyond their role as metabolic intermediates. They are also recognized as signaling molecules. For instance, α-ketoisocaproate, the non-deuterated counterpart of the topic compound, is known to trigger the release of insulin (B600854). pharmaffiliates.com However, the accumulation of BCAAs and their corresponding BCKAs is associated with various metabolic disorders. Elevated levels are linked to insulin resistance, type 2 diabetes, obesity, and cardiovascular disease. frontiersin.orgnih.govnih.gov In the genetic disorder Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the buildup of BCAAs and BCKAs, resulting in severe neurological damage. nih.gov
Rationale for Deuterium (B1214612) Labeling in Metabolic Research
Metabolic research increasingly relies on stable isotope tracing to unravel the complexities of biochemical pathways. nih.govnih.gov Unlike radioactive isotopes, stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are non-radioactive, making them safer for use in a wider range of studies, including those involving human subjects. nih.gov
The core principle of stable isotope tracing is to introduce a labeled substrate into a biological system and monitor its transformation into downstream metabolites. springernature.com This is typically achieved using highly sensitive analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled (heavier) and unlabeled (lighter) forms of a molecule. bitesizebio.com
Deuterium labeling, specifically, offers several advantages. The low natural abundance of deuterium (approximately 0.015%) ensures that the signal from the administered labeled compound is clearly distinguishable from the background. escholarship.org This technique, often referred to as Deuterium Metabolic Imaging (DMI) when used with imaging methods, allows for the dynamic tracking of substrate fluxes through metabolic pathways, such as the TCA cycle. escholarship.orgnih.gov By observing the rate and pattern of deuterium incorporation into various metabolites, researchers can gain unparalleled insights into the activity of specific metabolic routes under different physiological or pathological conditions. nih.govnih.gov
Overview of the Chemical Compound's Role as a Research Tool
Sodium 4-methyl-2-oxopentanoate-d7 serves as a specialized tracer to investigate the metabolism of the BCAA leucine. pharmaffiliates.commedchemexpress.com As the deuterated form of α-ketoisocaproate, it is an ideal tool for metabolic flux analysis, a method used to quantify the rates of metabolic reactions. nih.gov
In a typical research setting, an organism or cell culture is supplied with this compound. Scientists can then track the journey of the deuterium atoms as the molecule is processed through the BCAA catabolic pathway. This allows for the precise measurement of the flux through the BCKDH complex and subsequent metabolic routes.
Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i1D3,2D3,4D |
InChI Key |
BKAJNAXTPSGJCU-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Sodium 4 Methyl 2 Oxopentanoate D7
Precursor Selection and Chemical Synthesis Pathways
The synthesis of Sodium 4-methyl-2-oxopentanoate-d7 hinges on the strategic selection of precursors and a suitable chemical pathway to introduce seven deuterium (B1214612) atoms into the molecule. The labeling pattern, with deuteration at the C3 position and on the isobutyl group, dictates the synthetic approach.
Two primary pathways are considered for its synthesis:
Synthesis from a Pre-labeled Precursor: This is the most direct and specific method. The ideal starting material is L-Leucine-(isopropyl-d7), which is commercially available with high isotopic purity (e.g., 98 atom % D). medchemexpress.comsigmaaldrich.com This precursor already contains the seven required deuterium atoms in the correct positions on the carbon skeleton. The synthesis proceeds via an oxidation reaction that converts the amino group of leucine (B10760876) to a keto group. This transformation mimics the natural metabolic pathway where L-leucine is converted to α-ketoisocaproate by the enzyme leucine aminotransferase. wikipedia.orgagriculturejournals.cz Chemical oxidation methods can also be employed. The resulting 4-methyl-2-oxopentanoic acid-d7 is then treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an appropriate solvent to yield the final sodium salt.
Direct Isotopic Exchange: An alternative, though less specific, approach involves direct hydrogen-deuterium (H/D) exchange on the unlabeled 4-methyl-2-oxopentanoic acid. This method typically utilizes a deuterium source like deuterium oxide (D₂O) under acidic or basic catalysis. mdpi.comlibretexts.org Base-catalyzed exchange is effective for replacing the acidic proton at the C3 position, which is alpha to both the keto and carboxyl groups. rsc.org However, achieving full deuteration of the chemically unactivated methyl and methine protons on the isobutyl group via this method is challenging and may require harsh reaction conditions or specialized transition-metal catalysts, such as Palladium on carbon (Pd/C). mdpi.comnih.gov This pathway often results in lower isotopic enrichment and can be harder to control for achieving the specific d7 labeling.
Given the requirements for high specificity and isotopic enrichment, synthesis from L-Leucine-d7 is the preferred and more practical pathway.
Deuterium Incorporation Techniques and Specificity
The method of deuterium incorporation is critical for achieving the desired d7-labeled final product with high fidelity.
Using Pre-labeled L-Leucine-d7: This strategy ensures that the deuterium atoms are incorporated with absolute specificity at the desired positions before the key functional group transformation. The isotopic label is built into the starting material, L-Leucine-(isopropyl-d7), which has the deuterium atoms on the isobutyl side chain (CD(CD₃)₂). sigmaaldrich.com The oxidation of the amino acid to the α-keto acid does not affect these C-H (now C-D) bonds, preserving the isotopic labeling pattern. This method avoids the potential for isotopic scrambling or incomplete exchange that can occur with direct H/D exchange methods.
Acid/Base Catalyzed Hydrogen-Deuterium Exchange: This technique relies on the acidity of protons alpha to a carbonyl group. researchgate.net In the presence of a base (e.g., NaOD in D₂O) or an acid (e.g., DCl in D₂O), an enol or enolate intermediate is formed. libretexts.org When the intermediate ketonizes, a deuterium atom from the solvent is incorporated. While this is highly effective for the C3 proton of 4-methyl-2-oxopentanoic acid, the protons on the isobutyl group are not sufficiently acidic for exchange under mild conditions. More forceful methods, such as heating in the presence of a strong base or using transition metal catalysts, would be required to deuterate the isobutyl group, but this often leads to a mixture of isotopologues and potential side reactions. nih.govnih.govacs.org
Therefore, the use of a pre-labeled precursor is the superior technique for ensuring the specific and complete incorporation of seven deuterium atoms.
Characterization of Isotopic Purity and Enrichment
After synthesis, the chemical purity, isotopic enrichment, and structural integrity of this compound must be rigorously verified. The two primary analytical techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HRMS can resolve the signals from the unlabeled compound and all deuterated isotopologues (d1 through d7). The isotopic enrichment is calculated by comparing the relative intensities of the ion corresponding to the fully deuterated compound (d7) to the sum of intensities of all isotopologues. researchgate.net This provides a quantitative measure of the percentage of d7 molecules in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific positions of deuterium incorporation. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched sample of this compound, the signals corresponding to the protons on the C3 position and the isobutyl group should be absent or significantly diminished. The disappearance of these signals confirms successful deuteration at these sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of the labeling sites. nih.gov
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their non-deuterated counterparts.
The combination of these techniques provides a comprehensive characterization of the final product.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Key Findings |
| ¹H NMR | Confirms the absence of protons at labeled sites. | Disappearance of signals for C3-H and isobutyl protons. |
| ²H NMR | Directly detects deuterium atoms. | Presence of signals confirming deuterium at C3 and isobutyl positions. nih.gov |
| ¹³C NMR | Confirms deuteration on the carbon backbone. | Splitting of carbon signals due to C-D coupling and slight upfield shifts. |
| HRMS | Determines isotopic enrichment and distribution of isotopologues. | Provides relative abundances of d0 to d7 species for calculating % isotopic purity. nih.govresearchgate.net |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for broader research use introduces several practical challenges.
Cost and Availability of Starting Materials: The primary cost driver is the highly enriched deuterated precursor, L-Leucine-d7. While commercially available, its price is significantly higher than its unlabeled counterpart, making large-scale synthesis a costly endeavor. The use of deuterated solvents and reagents to prevent isotopic dilution during the reaction and workup also adds to the expense. mdpi.com
Reaction Conditions and Isotopic Dilution: Maintaining high isotopic enrichment is paramount. All solvents and reagents used must be anhydrous or deuterated to prevent back-exchange (D-to-H exchange). On a larger scale, ensuring completely inert conditions to exclude atmospheric moisture becomes more challenging. The reaction workup and purification steps must be designed carefully to minimize contact with protic sources.
Purification: While small-scale syntheses might be purified using standard techniques like flash chromatography, these methods may be less suitable for larger scales due to the large volumes of solvents required. Crystallization is often a preferred method for purification at scale, as it can effectively remove chemical impurities while preserving the product. For a sodium salt, purification might involve precipitation or lyophilization from a D₂O solution.
Process Optimization: Scaled-up reactions may require re-optimization of parameters such as reaction time, temperature, and reagent stoichiometry to maintain high yield and purity. Heat transfer and mixing efficiency, which are different in large reactors compared to small flasks, must be carefully managed. Some deuteration protocols have been shown to be scalable, demonstrating the feasibility of producing larger batches if properly developed. researchgate.net
Enzymatic Studies and Regulatory Mechanisms Involving Sodium 4 Methyl 2 Oxopentanoate D7
Kinetics and Catalytic Mechanisms of BCKDH Complex
The BCKDH complex is a multi-enzyme structure located on the inner mitochondrial membrane that catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids. wikipedia.org Research into its catalytic activity typically utilizes the natural, non-labeled substrates.
The BCKDH complex exhibits broad substrate specificity, acting on the deaminated derivatives of the branched-chain amino acids: α-ketoisocaproate (KIC) from leucine (B10760876), α-keto-β-methylvalerate from isoleucine, and α-ketoisovalerate from valine. wikipedia.org Kinetic studies to determine parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are performed using these natural substrates to understand the enzyme's affinity and catalytic efficiency.
In this context, Sodium 4-methyl-2-oxopentanoate-d7 is not used to determine these kinetic parameters directly. Instead, it is employed as an internal standard in stable isotope dilution assays coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to accurately measure the concentrations of endogenous KIC in biological samples. nih.govnih.gov This allows researchers to quantify the flux through the BCKDH pathway under various physiological conditions.
The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the mass difference. While studies on deuterium isotope effects are a valuable tool for elucidating enzyme mechanisms, specific research focusing on the kinetic isotope effect of this compound with the BCKDH complex is not prominent in the literature. The primary use of this deuterated compound is as a stable, non-radioactive tracer and internal standard, where its chemical behavior is assumed to be nearly identical to the unlabeled analyte during sample preparation and analysis. scispace.comnih.gov
Regulation of BCKDH Activity
The activity of the BCKDH complex is tightly controlled by a phosphorylation/dephosphorylation cycle, as well as by allosteric effectors. bmrservice.comnih.gov
The BCKDH complex is inactivated by phosphorylation of its E1α subunit, a reaction catalyzed by BCKDH kinase (BDK). nih.govuniprot.org Reactivation is achieved through dephosphorylation by a specific phosphatase, BCKDH phosphatase (BDP), also known as PPM1K. nih.gov Studies investigating the regulation of BDK and BDP activity and their impact on the BCKDH complex rely on measuring the resulting changes in KIC levels. This compound is crucial for these measurements, providing the necessary accuracy for quantifying KIC in complex biological matrices and thus assessing the phosphorylation state and activity of the BCKDH complex. nih.govnih.gov
Interactions with Other Metabolic Enzymes and Pathways
The catabolism of branched-chain amino acids is interconnected with other major metabolic pathways, including the Krebs cycle and lipid metabolism. nih.gov For instance, the products of the BCKDH-catalyzed reaction are branched-chain acyl-CoA derivatives that can be further metabolized for energy production or lipid synthesis. wikipedia.org The accumulation of KIC, as seen in conditions like Maple Syrup Urine Disease (MSUD), can have wide-ranging metabolic consequences, including neurotoxicity and impaired mitochondrial function. nih.govresearchgate.net
Research into these metabolic interactions often involves metabolomic approaches to obtain a broad snapshot of metabolite levels. In such studies, this compound is an invaluable tool within a suite of stable isotope-labeled standards used for the precise and accurate quantification of key metabolites like KIC, helping to unravel the complex metabolic perturbations that occur in health and disease. mdpi.comsigmaaldrich.com
Application of Sodium 4 Methyl 2 Oxopentanoate D7 in Advanced Metabolic Research Models
In Vitro Cell Culture Systems
In vitro models provide a controlled environment to dissect the metabolic fate and effects of Sodium 4-methyl-2-oxopentanoate-d7 at the cellular level.
Mammalian Cell Lines (e.g., 3T3-L1 Preadipocytes)
The 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis and lipid metabolism. The non-labeled form of the compound, 4-methyl-2-oxopentanoic acid, has been shown to promote lipid accumulation and adipogenesis in these cells. medchemexpress.com It is implicated in increasing endoplasmic reticulum stress and impairing mTOR and autophagy signaling pathways, which can lead to insulin (B600854) resistance. medchemexpress.commedchemexpress.com The deuterated form, this compound, is utilized as a tracer to follow the metabolic pathways of its non-labeled counterpart in these processes.
Microbial Systems and Metabolic Engineering
Microbial systems offer a platform for metabolic engineering, where microorganisms are genetically modified to produce valuable chemicals. nih.gov While direct studies using this compound in microbial metabolic engineering are not extensively documented in the provided results, the principles of using stable isotopes for flux analysis are fundamental to this field. nih.gov Such tracers are essential for optimizing engineered pathways for the production of various compounds, including amino acids and their derivatives. nih.gov
Organoid and Primary Cell Culture Models
Organoids and primary cell cultures represent a significant advancement over traditional 2D cell lines by better recapitulating the complex three-dimensional architecture and cellular heterogeneity of tissues. nih.gov These models are increasingly used in pharmacological and metabolic research. nih.gov For instance, studies on primary cell cultures, like those from mammary epithelial cells, allow for the investigation of cell-specific responses to various stimuli. nih.gov The use of labeled compounds like this compound in these sophisticated models can provide more physiologically relevant insights into metabolic processes within specific cell types and their interactions.
In Vivo Non-Human Animal Models
In vivo studies in non-human animal models are indispensable for understanding the systemic metabolic effects of compounds in a whole-organism context.
Rodent Models for Leucine (B10760876) Metabolism Studies
Rodent models are fundamental in studying leucine metabolism and its regulation. rodentmda.chnih.gov The non-labeled form of the compound is a known metabolite of the essential amino acid leucine. medchemexpress.commedchemexpress.com Studies in rats have been instrumental in elucidating the pathways of leucine catabolism. nih.govnih.gov this compound serves as a powerful tracer in these models to investigate the kinetics and tissue-specific distribution of leucine metabolites under various physiological and pathological conditions.
Investigations in Specific Tissue Metabolism (e.g., Liver, Skeletal Muscle, Heart, Brain, Adipose Tissue)
The metabolic fate of leucine and its ketoacid, 4-methyl-2-oxopentanoate (B1228126), varies across different tissues. The use of its deuterated form allows for detailed investigations into these tissue-specific metabolic pathways.
| Tissue | Key Metabolic Roles and Research Findings |
| Liver | The liver plays a central role in amino acid metabolism. Studies have investigated the flux of mitochondrial acetyl-CoA in the liver using labeled tracers. abmole.com |
| Skeletal Muscle | Skeletal muscle is a primary site for leucine oxidation and protein synthesis. 4-Methyl-2-oxopentanoic acid acts as a nutrient signal that can stimulate muscle protein synthesis. medchemexpress.comabmole.com Labeled tracers help quantify its contribution to muscle energy metabolism and protein turnover. nih.gov |
| Heart | The heart utilizes various substrates for energy, including fatty acids and ketone bodies. Research in isolated rat hearts has explored the regulatory effects of fatty acids on the decarboxylation of leucine and 4-methyl-2-oxopentanoate. nih.gov |
| Brain | While not a primary site of leucine catabolism, the brain can metabolize branched-chain keto acids. The non-labeled compound has been associated with oxidative damage and cognitive deficits in certain metabolic disorders. medchemexpress.com |
| Adipose Tissue | Adipose tissue is involved in lipid storage and signaling. As mentioned earlier, 4-methyl-2-oxopentanoic acid promotes lipid accumulation in preadipocytes. medchemexpress.commedchemexpress.com |
Models of Altered BCAA Metabolism (e.g., BCKDH Deficiency Models)
Disorders of BCAA metabolism, such as Maple Syrup Urine Disease (MSUD), are characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic deficiency leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs), including KIC, which can have neurotoxic effects. Animal and cellular models that replicate BCKDH deficiency are invaluable for studying the pathophysiology of such diseases and for testing potential therapeutic interventions.
In these models, this compound is utilized as a tracer to probe the specific metabolic blockades and their consequences. By introducing the d7-labeled KIC, researchers can track its metabolic fate in a system where its primary catabolic pathway is impaired. For instance, in a mouse model with a genetic knockout of a BCKDH subunit, administration of this compound would be expected to result in a significant accumulation of the labeled compound in plasma and tissues, with minimal appearance of downstream metabolites. This allows for the precise quantification of the degree of enzymatic deficiency and its impact on whole-body BCAA metabolism.
Furthermore, these models enable the investigation of alternative metabolic pathways that may become more prominent when the primary route is blocked. The use of a deuterated tracer like this compound is particularly advantageous as it can be readily distinguished from its endogenous, non-labeled counterpart by mass spectrometry, allowing for precise quantification of tracer-derived metabolites.
Tracing Metabolic Fates and Fluxes in Model Systems
The application of this compound extends to the detailed analysis of metabolic fates and the quantification of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. This is a cornerstone of metabolic research, providing a dynamic view of cellular metabolism.
Quantifying De Novo Synthesis of BCAAs
While BCAAs are essential amino acids for humans and must be obtained from the diet, the reversible nature of the first step in their catabolism—transamination—means that their corresponding BCKAs can be converted back to BCAAs. This compound is an ideal tracer to quantify the rate of de novo synthesis of leucine from its ketoacid.
Following the administration of this compound, the appearance of d7-leucine in various tissues and in the plasma can be measured over time. This provides a direct measure of the rate of transamination of KIC to leucine. Such studies have revealed that this process occurs in various tissues, contributing to the whole-body balance of BCAAs.
Table 1: Representative Data on De Novo Synthesis of Leucine from d7-KIC in a Rodent Model
| Tissue | Rate of d7-Leucine Synthesis (nmol/g tissue/hr) |
| Skeletal Muscle | 15.2 ± 2.1 |
| Liver | 8.5 ± 1.5 |
| Adipose Tissue | 4.1 ± 0.8 |
| Brain | 2.3 ± 0.5 |
This table presents hypothetical data for illustrative purposes, based on established principles of BCAA metabolism.
Assessing Catabolic Rates and Pathway Contributions
The primary fate of KIC is its irreversible oxidative decarboxylation by the BCKDH complex. By tracing the disappearance of this compound and the appearance of its downstream catabolites, researchers can assess the rate of BCAA catabolism. The heavy isotope labeling allows for the distinction between the tracer and the endogenous pool of metabolites, enabling precise flux measurements.
For example, the rate of BCAA oxidation can be determined by measuring the rate of production of labeled CO2 from the labeled KIC. Furthermore, the contribution of BCAA catabolism to the tricarboxylic acid (TCA) cycle can be quantified by measuring the incorporation of the deuterium (B1214612) label into TCA cycle intermediates like citrate, succinate, and malate.
Table 2: Illustrative Catabolic Flux of d7-KIC in Different Metabolic States
| Metabolic State | Whole-Body d7-KIC Oxidation Rate (µmol/kg/hr) | Contribution of d7-KIC to Hepatic TCA Cycle (%) |
| Fed | 50.3 ± 5.2 | 8.9 ± 1.1 |
| Fasted | 35.1 ± 4.5 | 5.2 ± 0.9 |
| BCKDH Deficiency Model | 5.8 ± 1.2 | 0.9 ± 0.3 |
This table contains representative data to illustrate the application of the tracer and is not derived from a specific study.
Elucidating Inter-Organ Branched-Chain Keto Acid Exchange
The metabolism of BCAAs is a complex interplay between different organs. While the initial transamination of BCAAs occurs predominantly in the skeletal muscle, the subsequent oxidation of the resulting BCKAs largely takes place in the liver. This necessitates the transport of BCKAs from the muscle to the liver via the bloodstream.
This compound is an invaluable tool for studying this inter-organ exchange. By infusing the tracer into one artery and measuring its appearance and the appearance of its metabolites in the venous blood of different organs, researchers can quantify the rates of KIC release and uptake by various tissues. Such studies have been instrumental in building a comprehensive picture of whole-body BCAA homeostasis. For example, studies in animal models have shown that during the post-absorptive state, there is a net release of BCKAs from the hindquarter (representing skeletal muscle) and a net uptake by the liver. nih.gov
Table 3: Example of Inter-Organ Flux of d7-KIC in a Post-Absorptive State
| Organ | Net Flux of d7-KIC (nmol/kg/min) |
| Skeletal Muscle (Hindlimb) | -12.5 (net release) |
| Liver (Splanchnic Bed) | +25.8 (net uptake) |
| Kidney | +3.1 (net uptake) |
This table provides a hypothetical representation of data that could be generated from an inter-organ flux study using a d7-KIC tracer.
Advanced Analytical Methodologies Utilizing Sodium 4 Methyl 2 Oxopentanoate D7
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone of metabolic analysis, and the use of stable isotope-labeled compounds like Sodium 4-methyl-2-oxopentanoate-d7 significantly enhances its power and precision.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving highly accurate and precise quantification of metabolites in complex biological samples. nih.govnih.govresearchgate.net The strategy involves adding a known quantity of an isotopically labeled internal standard—in this case, this compound—to a sample prior to processing and analysis.
The underlying principle of IDMS is that the labeled standard behaves chemically and physically identically to its unlabeled, endogenous counterpart throughout sample extraction, purification, and ionization. nih.gov Any sample loss during these steps affects both the analyte and the standard equally. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the labeled standard, an accurate absolute concentration can be calculated, effectively correcting for matrix effects and procedural inconsistencies. nih.gov This approach provides increased reproducibility and accuracy, which is essential for diagnosing and monitoring metabolic diseases like MSUD, characterized by the accumulation of branched-chain amino acids and their corresponding ketoacids. nih.govnih.govmdpi.com
| Compound | Molecular Formula | Mass-to-Charge Ratio (m/z) [M-H]⁻ |
| Sodium 4-methyl-2-oxopentanoate (B1228126) (Endogenous) | C₆H₉O₃⁻ | 129.05 |
| This compound (Standard) | C₆H₂D₇O₃⁻ | 136.10 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. For metabolic tracing studies, this compound can be introduced into a biological system (e.g., cell culture or an animal model) to track its metabolic fate. The compound and its downstream metabolites are extracted, chemically derivatized to increase their volatility, and then analyzed.
The GC separates the various metabolites, and the MS detects them, distinguishing between the deuterated (labeled) and non-deuterated (unlabeled) forms based on their mass. This allows researchers to delineate metabolic pathways and quantify the flux through specific enzymatic reactions. sigmaaldrich.com For example, tracing the d7 label can elucidate the rate of conversion of α-ketoisocaproate (the non-sodium salt form of the compound) to leucine (B10760876) or its further catabolism. nih.gov
| Metabolite | Labeling Status | Expected Mass Shift from d7 Tracer |
| Leucine | Labeled | +7 Da |
| Acetoacetate (B1235776) | Labeled (from tracer catabolism) | Variable (e.g., +3, +4 Da) |
| L-Leucine | Labeled | +7 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for comprehensive metabolic profiling (metabolomics) due to its ability to analyze a wide range of non-volatile compounds in their native state. tmiclinode.comnih.gov In metabolomics studies, this compound serves two primary roles.
First, in targeted metabolomics, it is used as an internal standard for the accurate quantification of endogenous 4-methyl-2-oxopentanoate, similar to its use in IDMS. nih.gov Second, in untargeted or stable isotope tracing studies, its administration allows for the global tracking of the d7 label as it is incorporated into various downstream metabolites. tmiclinode.commedchemexpress.com This approach helps to identify novel metabolic pathways, understand disease-related metabolic reprogramming, and assess the effects of therapeutic interventions. nih.govmdpi.com The high sensitivity and specificity of modern LC-MS instruments enable the detection and identification of a vast number of metabolites simultaneously. dntb.gov.ua
Fragmentation Patterns and Mass Isotopomer Distribution Analysis
Tandem mass spectrometry (MS/MS) provides structural information about a molecule by fragmenting it and analyzing the resulting fragment ions. The fragmentation pattern of 4-methyl-2-oxopentanoate is well-characterized. When the deuterated version is analyzed, the fragments containing deuterium (B1214612) atoms will exhibit a predictable mass shift corresponding to the number of deuterium atoms they retain. nih.govscispace.com This is invaluable for confirming the identity of metabolites derived from the d7 tracer. The primary fragment ions typically result from the loss of specific chemical groups, such as water (H₂O) or carbon monoxide (CO). nih.gov
Mass Isotopomer Distribution Analysis (MIDA) is a technique that examines the distribution of isotopic labels within a population of metabolite molecules. sigmaaldrich.com By analyzing the specific patterns of d0, d1, d2...d7 isotopomers in downstream products, researchers can model and calculate the kinetics of metabolic pathways with high precision.
| Fragmentation Event (Unlabeled Ion) | Typical Fragment m/z | Corresponding Fragment from d7-Tracer | Expected m/z of Labeled Fragment |
| Loss of CO₂ | 85.09 | Loss of CO₂ | 92.13 |
| Loss of C₃H₇ (isopropyl group) | 87.00 | Loss of C₃D₇ | 94.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry relies on mass-to-charge ratios, Nuclear Magnetic Resonance (NMR) spectroscopy provides structural and quantitative information based on the magnetic properties of atomic nuclei.
Deuterium (²H) NMR Spectroscopy for Metabolic Tracing
Deuterium (²H) NMR spectroscopy is a highly effective, non-invasive method for in vivo and in vitro metabolic tracing. nih.gov The natural abundance of deuterium is extremely low (about 0.015%), meaning biological systems have a negligible background signal. nih.gov When a compound highly enriched with deuterium, such as this compound, is introduced, it generates strong and specific signals that can be easily detected and monitored over time. nih.govnih.gov
This technique allows for the real-time observation of metabolic fluxes. Researchers can track the conversion of the administered d7-labeled substrate into its products, providing dynamic insights into cellular metabolism. The advantages of ²H NMR include its technical simplicity and the absence of a need for water or lipid signal suppression, which can complicate other forms of NMR spectroscopy. nih.gov
Carbon-13 (¹³C) NMR Integration with Deuterium Labeling
The integration of deuterium labeling with Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for the analysis of molecules like this compound. In ¹³C NMR, the presence of deuterium (²H) in place of protium (¹H) atoms leads to several observable effects that significantly enhance spectral analysis. One of the primary benefits is the simplification of ¹³C spectra. alfa-chemistry.com The coupling between carbon and proton nuclei (¹³C-¹H coupling) can complicate spectra, but since deuterium has a different gyromagnetic ratio, the ¹³C-²H coupling is often negligible or can be removed through deuterium decoupling techniques, resulting in sharper, singlet peaks for the deuterated carbons. cdnsciencepub.com
Furthermore, deuterium substitution induces small shifts in the resonance frequencies of nearby carbon atoms, an effect known as the Deuterium Isotope Effect (DIE) on ¹³C chemical shifts. nih.gov These isotope effects can be transmitted through several bonds, and their magnitude can provide valuable structural information. nih.govrsc.org For this compound, where seven hydrogen atoms are replaced by deuterium, these effects are prominent. The ¹³C NMR spectrum will show distinct signals for the carbons bonded to or in close proximity to the deuterium atoms, shifted slightly from their non-deuterated counterparts. This allows for the unambiguous assignment of carbon signals and provides confirmation of the specific sites of deuteration within the molecule. rsc.org
| Effect of Deuterium Labeling on ¹³C NMR | Description | Analytical Advantage |
| Spectral Simplification | Removal of ¹³C-¹H coupling interference. | Clearer, more easily interpretable spectra with sharper signals. alfa-chemistry.com |
| Deuterium Isotope Effect (DIE) | Small changes in the chemical shifts of carbons near the deuterium label. nih.gov | Confirms the location of isotopic labels and aids in detailed structural analysis. |
| Signal Assignment | Distinct chemical shifts for deuterated vs. non-deuterated isotopomers. | Allows for unambiguous assignment of carbon resonances in the molecule. |
Structural Elucidation and Purity Assessment
The combination of deuterium labeling and NMR spectroscopy is an indispensable tool for the definitive structural elucidation and purity assessment of isotopically labeled compounds such as this compound. By selectively incorporating deuterium isotopes at specific positions, researchers can track atoms and determine the connectivity of different functional groups within the molecule with high precision. alfa-chemistry.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy (HSQC/HMQC), can be adapted to detect the presence and location of deuterium. Deuterium-decoupled correlation spectra can clearly distinguish between CH, CH₂, and CH₃ groups and their deuterated analogues (CD, CD₂, CD₃), providing unequivocal proof of the isotopic labeling pattern. cdnsciencepub.com
Purity assessment involves determining both chemical and isotopic purity. Chemical purity refers to the absence of other chemical compounds, while isotopic purity refers to the percentage of molecules that contain the isotopic label at the desired positions. ¹³C NMR is particularly effective for this, as the presence of any non-deuterated species would give rise to separate, identifiable signals due to the absence of the deuterium isotope effect. By integrating the signals corresponding to the deuterated and non-deuterated forms, the isotopic enrichment can be accurately quantified. This quantitative capability is crucial for applications like metabolic flux analysis, where the precise level of isotopic enrichment must be known.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, particularly from biological samples. Techniques such as high-performance liquid chromatography (HPLC), ultra-fast liquid chromatography (UFLC), and gas chromatography (GC) are commonly employed. nih.govmdpi.com The choice of method often depends on the sample matrix, the required sensitivity, and the detector being used, which is frequently a mass spectrometer (MS).
For α-keto acids like 4-methyl-2-oxopentanoate, reversed-phase HPLC is a widely used technique. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple analytes with different polarities. The separation of isomers, which can be a significant challenge, may require specialized columns or chromatographic conditions. nih.govepa.gov Coupling these separation techniques with mass spectrometry (LC-MS) allows for highly selective and sensitive detection of the deuterated compound and its metabolites.
Derivatization Strategies for Enhanced Detection
The analysis of α-keto acids by chromatographic methods is often challenging due to their polarity, thermal instability (in GC), and sometimes poor ionization efficiency in mass spectrometry. acs.orgnih.gov To overcome these limitations, derivatization strategies are frequently employed to convert the keto acids into more stable and readily detectable products. acs.org This chemical modification can enhance chromatographic separation, improve thermal stability for GC analysis, and increase ionization efficiency for MS detection.
Several reagents are effective for the derivatization of the keto group in this compound.
o-Phenylenediamine (OPD): This reagent reacts with α-keto acids to form stable, cyclical 3-alkyl-2-quinoxalinol products. nih.gov These derivatives are highly suitable for UFLC-MS analysis, exhibiting excellent stability and unique masses for detection. nih.gov
Girard's Reagent P: This reagent targets the ketone functional group to form a hydrazone derivative. This derivatization adds a permanently charged quaternary ammonium group to the molecule, significantly enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.gov
Pentafluorobenzyl (PFB) Bromide: This reagent reacts with the carboxylic acid group to form a PFB ester. PFB esters are highly electronegative and are ideal for sensitive detection by gas chromatography with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). nih.gov
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with the keto group to form 2,4-dinitrophenylhydrazone derivatives, which can be analyzed by HPLC with UV detection. researchgate.net
| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |
| o-Phenylenediamine (OPD) | α-Keto acid | UFLC-MS | Forms stable, cyclical products with unique masses. nih.gov |
| Girard's Reagent P | Ketone | LC-MS | Adds a charged group, enhancing ESI-MS sensitivity. nih.gov |
| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid | GC-NCI-MS | Creates highly electronegative esters for sensitive detection. nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | HPLC-UV | Produces derivatives with strong UV absorbance. researchgate.net |
Method Development for Biological Matrix Analysis
Analyzing this compound in biological matrices such as plasma, serum, or tissue extracts requires robust method development to ensure accuracy and reproducibility. nih.govmdpi.commdpi.com A critical first step is sample preparation, which aims to remove interfering substances like proteins and lipids while efficiently extracting the analyte of interest. nih.gov
Common sample preparation techniques include:
Protein Precipitation: This is a straightforward method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. nih.govmdpi.com The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective but may be more time-consuming. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. mdpi.comnih.gov It uses a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.
Once the sample is prepared, it is often derivatized as described in the previous section and then analyzed by a validated LC-MS/MS or GC-MS method. nih.gov Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability to ensure the reliability of the results. The use of a stable isotope-labeled internal standard, such as ¹³C-labeled 4-methyl-2-oxopentanoate, is standard practice to correct for variations in sample preparation and instrument response. nih.govnih.gov
Data Processing and Computational Modeling for Metabolic Flux Analysis (MFA)
This compound serves as a stable isotope tracer for Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov The fundamental principle of isotope-assisted MFA is to introduce a labeled substrate into a biological system and then measure the distribution of the isotopic label into downstream metabolites. plos.org This labeling pattern is a direct consequence of the metabolic pathways' activities. ethz.ch
The experimental data, typically mass isotopomer distributions (MIDs) obtained from MS or positional enrichments from NMR, are complex. umd.edu Therefore, sophisticated data processing and computational modeling are required to translate these data into meaningful metabolic fluxes. plos.orgumd.edu The process involves constructing a metabolic network model that includes the atom transitions for all relevant biochemical reactions. nih.gov Mathematical algorithms then fit the model to the experimental labeling data by adjusting the flux values until the discrepancy between the simulated and measured labeling patterns is minimized. nih.govresearchgate.net
¹³C-MFA and ²H-MFA Integration
While ¹³C is the most common isotope used in MFA, the integration of deuterium (²H) tracers provides complementary and often more detailed information about metabolism. diabetesjournals.orgnih.gov ¹³C tracers track the flow of carbon backbones through metabolic pathways. In contrast, ²H tracers, often delivered in the form of deuterated water (²H₂O) or other deuterated substrates, can provide insights into the fluxes of pathways involving redox reactions (e.g., NADPH production) and the activity of dehydrogenases and transaminases. nih.gov
The simultaneous use of both ¹³C and ²H tracers in a single experiment, known as ²H/¹³C MFA, offers a more comprehensive view of cellular metabolism. diabetesjournals.orgnih.gov Analytical techniques like NMR are particularly well-suited for these studies as they can distinguish between ¹³C and ²H labels within the same molecule. diabetesjournals.org However, advanced high-resolution mass spectrometry techniques can also differentiate between ¹³C and ²H based on their mass defects. nih.gov
Computational models for integrated ²H/¹³C MFA are more complex as they must track the transitions of both carbon and hydrogen atoms. diabetesjournals.org Software packages like Isotopomer Network Compartmental Analysis (INCA) have been developed to handle such complex datasets, allowing researchers to build multi-compartment models and integrate data from multiple isotopic tracers to generate a unified and robust solution for metabolic fluxes in vivo. nih.govresearchgate.net This integrated approach is particularly valuable for studying complex metabolic phenotypes in diseases like diabetes and cancer. diabetesjournals.org
Flux Estimation Algorithms and Software Applications
Metabolic Flux Analysis (MFA) relies on computational algorithms to estimate intracellular fluxes from the distribution of isotopic labels in metabolites. When this compound is introduced into a biological system, the deuterium atoms are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure the mass isotopomer distributions of these metabolites. This data is then fed into flux estimation algorithms to calculate the rates of metabolic reactions.
The core of these algorithms involves constructing a stoichiometric model of the metabolic network of interest. This model is a mathematical representation of the biochemical reactions occurring in the cells. The algorithm then simulates the flow of the isotope tracer through the network and compares the predicted mass isotopomer distributions with the experimentally measured data. By minimizing the difference between the simulated and measured distributions, the algorithm can estimate the intracellular fluxes.
Several software packages have been developed to facilitate these complex calculations. While direct mentions of specific software applications with this compound are not prevalent in the literature, the data generated from this tracer is compatible with established MFA software. These platforms are designed to handle data from various stable isotope tracers, including those labeled with deuterium.
| Software Platform | Description | Typical Input Data |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software for isotopomer-based metabolic flux analysis. It can handle both steady-state and non-stationary isotopic labeling data. | Stoichiometric model, tracer labeling pattern, mass isotopomer distributions of metabolites. |
| Metran | A software tool for metabolic network analysis that was a precursor to more modern platforms. | Metabolic network definition, tracer information, and experimental labeling data. |
| OpenFLUX | An open-source software for 13C-based metabolic flux analysis that provides a graphical user interface and is also based in MATLAB. | Metabolic network model, atom mapping of reactions, and mass isotopomer data. |
The choice of algorithm and software often depends on the complexity of the metabolic network and whether the system is at a metabolic steady state.
Steady-State and Dynamic Metabolic Flux Analysis Frameworks
Metabolic flux analysis can be performed under two different assumptions about the state of the biological system: steady-state or dynamic. The application of this compound can be adapted to both frameworks to answer different biological questions.
Steady-State Metabolic Flux Analysis (ssMFA)
This framework assumes that the intracellular metabolite concentrations and fluxes are constant over time. This is often a valid assumption for microorganisms grown in continuous culture or for mammalian cells in a stable environment. In ssMFA, this compound is introduced into the system, and the labeling is allowed to reach an isotopic steady state, where the isotopic composition of the metabolites is also constant. The measured mass isotopomer distributions are then used to calculate the time-invariant fluxes. The advantage of this approach is its relative simplicity and the robustness of the flux estimations. For example, the constant rate of leucine catabolism in a specific cell line under defined nutrient conditions could be determined using this method.
Dynamic Metabolic Flux Analysis (dMFA)
In many biological scenarios, such as batch cultures or in response to environmental perturbations, the assumption of a steady state is not valid. Dynamic MFA is a more complex framework that allows for the estimation of time-varying metabolic fluxes. In a dMFA experiment using this compound, the tracer would be introduced, and samples would be collected at multiple time points to capture the transient changes in isotopic labeling. These time-course data are then used to solve a system of differential equations that describe the dynamics of the labeled metabolites, providing a snapshot of how metabolic fluxes change over time. This approach is particularly useful for studying metabolic reprogramming in response to stimuli.
| Framework | Assumption | Experimental Design | Output |
| Steady-State MFA | Constant intracellular fluxes and concentrations. | Introduction of tracer and sampling after reaching isotopic steady state. | A single set of constant metabolic fluxes. |
| Dynamic MFA | Time-varying intracellular fluxes and concentrations. | Introduction of tracer and time-course sampling to capture labeling dynamics. | Time-profiles of metabolic fluxes. |
Network Reconstruction and Metabolic Pathway Mapping
A fundamental step in metabolic flux analysis is the creation of a metabolic network model. The use of stable isotope tracers like this compound is instrumental in both validating and refining these network reconstructions. By tracing the path of the deuterium labels, researchers can confirm known metabolic pathways and potentially discover new ones.
Sodium 4-methyl-2-oxopentanoate is a key intermediate in the degradation of leucine. nih.gov When the deuterated form is used as a tracer, the d7 label can be tracked as it is incorporated into downstream metabolites. The primary pathway for α-ketoisocaproic acid catabolism involves its oxidative decarboxylation to isovaleryl-CoA, which is then further metabolized, eventually entering the tricarboxylic acid (TCA) cycle.
By observing the pattern of deuterium labeling in metabolites such as acetyl-CoA and acetoacetate, the activity of this pathway can be mapped. For instance, the appearance of labeled acetyl-CoA would confirm the flow of carbon (and deuterium) from leucine into the central carbon metabolism. This information is critical for building an accurate metabolic map.
Furthermore, the reversible transamination of α-ketoisocaproic acid back to leucine can also be traced. If the system is supplied with unlabeled glutamate, the appearance of deuterated leucine would provide a measure of the reverse reaction rate. This level of detail is essential for a comprehensive reconstruction of the branched-chain amino acid metabolic network.
The process of network reconstruction is iterative. An initial draft of the metabolic network is proposed based on genomic and biochemical information. The data from tracer experiments with compounds like this compound are then used to test and refine this model, leading to a more accurate representation of cellular metabolism.
Broader Academic Implications and Future Research Directions
Advancing Understanding of Branched-Chain Amino Acid Homeostasis
Sodium 4-methyl-2-oxopentanoate-d7, as a deuterated analog of the ketoacid of leucine (B10760876), is instrumental in dissecting the intricate regulation of branched-chain amino acid (BCAA) homeostasis. The reversible transamination of BCAAs to their respective branched-chain ketoacids (BCKAs) is a critical control point in their metabolism. frontiersin.org By tracing the fate of the d7 label, researchers can quantify the flux through this and subsequent irreversible oxidative pathways. This allows for a dynamic view of how BCAA catabolism is regulated in different tissues, particularly in skeletal muscle, which is a primary site for BCAA disposal. sunderland.ac.uk
Future research can utilize this compound to investigate how various physiological and pathological states, such as exercise, fasting, obesity, and sarcopenia, impact BCAA homeostasis. nih.govtechnologynetworks.com For instance, studies can be designed to measure the in vivo rates of its conversion back to leucine versus its entry into oxidative pathways, providing a clearer picture of the metabolic fate of this key ketoacid.
Elucidating Mechanistic Links in Metabolic Dysregulation in Research Models
Elevated levels of BCAAs and their ketoacid derivatives are strongly associated with metabolic disorders like type 2 diabetes and insulin (B600854) resistance. nih.gov The unlabeled form of Sodium 4-methyl-2-oxopentanoate (B1228126) has been shown to induce endoplasmic reticulum stress and impair insulin signaling pathways. numberanalytics.com this compound can be a pivotal tool in animal models of these diseases to trace the metabolic flux of leucine's ketoacid and understand its contribution to the pathophysiology.
By administering this tracer, scientists can quantitatively assess how its metabolism is altered in disease states and how it contributes to the accumulation of potentially toxic metabolic intermediates. This can help to unravel the causal links between impaired BCAA catabolism and the development of insulin resistance. Future studies could, for example, use this tracer in genetic mouse models with defects in BCAA catabolic enzymes to pinpoint specific enzymatic steps that are dysregulated.
Development of Novel Isotope Tracers for Complex Metabolic Networks
The use of deuterated tracers like this compound is part of a broader trend in developing more sophisticated tools for metabolic research. Deuterium (B1214612) labeling offers advantages such as low natural abundance, minimizing background signal, and the potential to trace metabolic pathways with minimal kinetic isotope effects in many cases. escholarship.org The development and application of such tracers are crucial for mapping the intricate connections within metabolic networks.
Future research will likely focus on creating a wider array of deuterated metabolites to probe different aspects of metabolism. The insights gained from using this compound can inform the design of new tracers with specific labeling patterns to answer more complex questions about metabolic channeling and substrate competition. For example, combining d7-labeled ketoacids with 13C-labeled glucose could allow for the simultaneous tracking of both BCAA and carbohydrate metabolism. isotope.com
Integration with Multi-Omics Data for Systems-Level Understanding
The data generated from this compound tracer studies can be powerfully integrated with other "omics" data, such as genomics, transcriptomics, and proteomics, to build a comprehensive, systems-level understanding of metabolism. researchgate.netnih.gov For instance, by correlating metabolic flux data with gene expression profiles, researchers can identify key regulatory genes that control BCAA catabolism.
A multi-omics approach in studies of sarcopenia has already highlighted disrupted BCAA catabolism as a potential causal mechanism. nih.govresearchgate.net Future research should aim to incorporate dynamic flux data from tracers like this compound into these multi-omics datasets. This will enable the construction of more predictive models of metabolic diseases and help to identify novel therapeutic targets.
Uncovering Novel Biochemical Roles and Regulatory Nodes in Metabolism
The precise quantification of metabolic fluxes enabled by tracers such as this compound can lead to the discovery of previously unknown biochemical pathways or regulatory mechanisms. By observing unexpected labeling patterns in downstream metabolites, researchers may uncover novel enzymatic reactions or metabolic shunts.
For example, early studies using radioactively labeled 4-methyl-2-oxopentanoate in rat pancreatic islets helped to elucidate its metabolic fate, including its incorporation into CO2, water, acetoacetate (B1235776), and L-leucine. nih.gov The use of a stable isotope-labeled version like the d7 compound allows for safer and more detailed in vivo studies in a wider range of models. Future investigations could focus on tissues where BCAA metabolism is less understood, potentially revealing new roles for these amino acids and their derivatives.
Methodological Innovations in Isotope Tracing and Flux Analysis
The application of this compound contributes to the ongoing innovation in metabolic flux analysis (MFA). nih.govresearchgate.netrsc.org The development of analytical techniques, particularly mass spectrometry, allows for the precise measurement of isotopologue distribution, which is essential for accurate flux calculations. technologynetworks.com
Future methodological advancements will likely involve the development of more sophisticated computational models for MFA that can handle dynamic and non-steady-state conditions. numberanalytics.com The use of deuterated tracers like this compound will be integral to these advancements, providing the high-quality data needed to validate and refine these models.
Potential for High-Throughput Screening in Mechanistic Studies
While not a direct application in its current form, the insights gained from using this compound can inform the development of high-throughput screening (HTS) assays for identifying modulators of BCAA metabolism. nih.govyoutube.com Understanding the key enzymes and control points in the catabolic pathway of this ketoacid can help in designing targeted screens for inhibitors or activators of these proteins.
For instance, if a particular enzyme is identified as a critical bottleneck in BCAA catabolism in a disease state through tracer studies, an HTS campaign could be launched to find small molecules that enhance its activity. This represents a powerful strategy for translating basic metabolic research into potential therapeutic interventions. Future work could focus on developing cell-based assays that use metabolic readouts, informed by tracer studies, to screen large compound libraries. nih.gov
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Sodium 4-methyl-2-oxopentanoate-d7 in laboratory settings?
- Methodological Answer : Synthesis typically involves deuteration of the precursor compound (e.g., 4-methyl-2-oxopentanoate) using deuterated reagents (e.g., D₂O or deuterated acids/bases). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions. For example, ¹H NMR will show reduced proton signals in deuterated regions, while ²H NMR or mass spectrometry (MS) quantifies isotopic purity. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm for carboxylate absorption .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Chromatographic separation can be achieved using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Validate the method for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation kinetics under varying pH (e.g., 2–9), temperature (4°C, 25°C, −20°C), and light exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict shelf life. Monitor degradation via LC-MS/MS, focusing on oxidation byproducts (e.g., 4-methyl-2-oxopentanoate sulfoxide) and isotopic integrity. Buffer solutions should mimic physiological conditions (e.g., phosphate-buffered saline) .
Advanced Research Questions
Q. How can isotopic labeling with this compound elucidate metabolic pathways in vivo?
- Methodological Answer : Administer the deuterated compound to model organisms (e.g., rodents) and track isotopic enrichment in metabolites using LC-MS/MS or gas chromatography-MS. Compare isotopic patterns in tissues (e.g., liver, plasma) to map pathways like the tricarboxylic acid (TCA) cycle. Control for natural deuterium abundance by analyzing baseline samples. Statistical modeling (e.g., isotopomer spectral analysis) quantifies pathway flux .
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in dosing protocols, analytical methods, or interspecies differences. Conduct a meta-analysis using standardized criteria (e.g., normalized dosing per body weight, harmonized LC-MS/MS parameters). Apply multivariate regression to identify confounding variables (e.g., diet, genetic factors). Validate findings in a controlled, cross-laboratory study with blinded sample analysis .
Q. How can reaction conditions be optimized for synthesizing this compound with >98% isotopic purity?
- Methodological Answer : Use a factorial design to test variables:
- Deuteration time : 6–24 hours.
- Temperature : 25°C vs. 40°C.
- Deuterium source : D₂O vs. deuterated HCl.
Analyze purity via ²H NMR and MS. Optimal conditions (e.g., 12 hours at 40°C with D₂O) should maximize deuteration at the C-2 and C-4 positions while minimizing side reactions. Report yield and purity in peer-reviewed formats (e.g., tables with error margins) .
Data Presentation Guidelines
-
Example Table :
Parameter Value (Mean ± SD) Method Reference Deuteration Purity 97.3% ± 1.2 ²H NMR LC-MS/MS LOD 0.1 ng/mL Calibration Curve Stability (4°C, 30d) 98.5% ± 0.8 Accelerated Testing
Key Considerations for Experimental Design
- Reproducibility : Document all synthesis and analysis protocols in supplemental materials, including raw data and instrument settings .
- Error Analysis : Calculate propagated uncertainties for isotopic purity and pharmacokinetic parameters using Monte Carlo simulations .
- Ethical Reporting : Disclose conflicts of interest and adhere to open-data policies (e.g., depositing spectra in public repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
